molecular formula C11H10N2O7 B14642135 3-Oxobutyl 3,5-dinitrobenzoate CAS No. 53782-51-7

3-Oxobutyl 3,5-dinitrobenzoate

Cat. No.: B14642135
CAS No.: 53782-51-7
M. Wt: 282.21 g/mol
InChI Key: MHILDUHYQYTJEB-UHFFFAOYSA-N
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Description

3-Oxobutyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters derived from 3,5-dinitrobenzoic acid This compound is characterized by the presence of a 3-oxobutyl group attached to the benzoate moiety, which is further substituted with two nitro groups at the 3 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxobutyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 3-oxobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorous pentachloride to convert the acid to its corresponding acyl chloride, which then reacts with the alcohol to form the ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using microwave-assisted synthesis techniques. This method involves the use of ionic liquids such as (bmim)HSO4 under microwave irradiation, which provides a green and efficient approach to the synthesis of the ester .

Chemical Reactions Analysis

Types of Reactions

3-Oxobutyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Oxobutyl 3,5-dinitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxobutyl 3,5-dinitrobenzoate involves its interaction with cellular membranes and enzymes. The nitro groups in the compound are believed to contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungal cells. This disruption leads to the inhibition of cell growth and eventual cell death .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate
  • Benzimidazolium 3,5-dinitrobenzoate

Uniqueness

3-Oxobutyl 3,5-dinitrobenzoate is unique due to the presence of the 3-oxobutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, the 3-oxobutyl group may enhance the compound’s solubility and reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

53782-51-7

Molecular Formula

C11H10N2O7

Molecular Weight

282.21 g/mol

IUPAC Name

3-oxobutyl 3,5-dinitrobenzoate

InChI

InChI=1S/C11H10N2O7/c1-7(14)2-3-20-11(15)8-4-9(12(16)17)6-10(5-8)13(18)19/h4-6H,2-3H2,1H3

InChI Key

MHILDUHYQYTJEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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